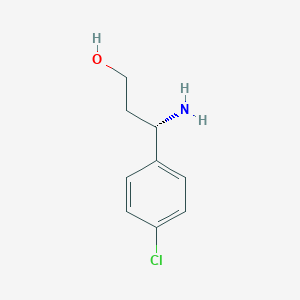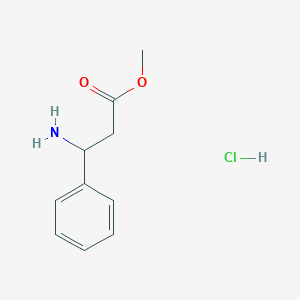
3-Hydroxy-2-methylbenzaldehyde
Overview
Description
3-Hydroxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methylbenzaldehyde consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it .Physical And Chemical Properties Analysis
3-Hydroxy-2-methylbenzaldehyde has a density of 1.2±0.1 g/cm3 . It has a boiling point of 250.6±20.0 °C at 760 mmHg .Scientific Research Applications
pH-Responsive Fluorescent Sensor : A study by Saha et al. (2011) developed a compound that behaves as a highly selective fluorescent pH sensor. This compound, including 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, shows significant potential in studying biological organelles due to its sensitivity to pH changes (Saha et al., 2011).
Antibacterial Activity : Research by Hapsari et al. (2018) synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde. This compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in antibacterial applications (Hapsari et al., 2018).
Production of Methylbenzaldehydes : A study by Moteki et al. (2016) focused on the production of 2- and 4-methylbenzaldehyde through sequential aldol condensations and dehydrocyclization. These compounds are useful precursors for phthalic anhydride and terephthalic acid, illustrating the compound's utility in chemical synthesis (Moteki et al., 2016).
Pheromone Synthesis : Noguchi et al. (1997) investigated the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a component of astigmatid mites' alarm and sex pheromones. This synthesis is vital for developing applications using these pheromones in practical settings (Noguchi et al., 1997).
Rhodium-Catalyzed Reactions : Kokubo et al. (1999) reported that 2-hydroxybenzaldehydes react with various alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst. This reaction demonstrates the compound's versatility in creating diverse chemical products (Kokubo et al., 1999).
Biomedical Applications : Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-methylbenzaldehyde, leading to the synthesis of a new compound with potential applications in biomedical fields, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Copper(II) Complexes as Models for Radical Copper Oxidases : Halcrow et al. (1999) synthesized derivatives from 2-hydroxy-5-methylbenzaldehyde, which were used to create copper(II) salicylaldehyde/tris(3-phenylpyrazolyl)borate complexes. These complexes serve as models for studying radical copper oxidases (Halcrow et al., 1999).
Nonlinear Optical Material : Jayareshmi et al. (2021) conducted a study on 2-hydroxy-5-methylbenzaldehyde, revealing its potential as a nonlinear optical material. This investigation included various spectroscopic and quantum chemical techniques, suggesting its use in optical limiting applications (Jayareshmi et al., 2021).
Safety And Hazards
3-Hydroxy-2-methylbenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also cause respiratory irritation (Category 3) and may damage fertility or the unborn child (Category 1B) . It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-7(5-9)3-2-4-8(6)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCRPNCXLQHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342916 | |
| Record name | 3-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methylbenzaldehyde | |
CAS RN |
90111-15-2 | |
| Record name | 3-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Hydroxy-2-methylbenzaldehyde in recent scientific findings?
A1: 3-Hydroxy-2-methylbenzaldehyde has been identified as a potential antimicrobial compound found in extracts of Streptomyces rochei. This bacterium, isolated from soil samples, exhibited strong antagonistic activity against Pantoea sp., a causative agent of bacterial blight disease in cotton plants []. Notably, 3-Hydroxy-2-methylbenzaldehyde was among the major volatile components identified in FructusMume [], although its specific role in the fruit remains unclear.
Q2: How was 3-Hydroxy-2-methylbenzaldehyde identified in these studies?
A2: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the chemical composition of extracts from both Streptomyces rochei [] and FructusMume []. This technique allows for the separation and identification of individual compounds within complex mixtures based on their mass-to-charge ratios and characteristic fragmentation patterns.
Q3: What are the potential implications of these findings?
A3: The identification of 3-Hydroxy-2-methylbenzaldehyde as a potential antimicrobial compound from Streptomyces rochei presents an opportunity for further investigation into its efficacy against plant pathogens like Pantoea sp. [] Further research is needed to understand its mechanism of action, potential for development into biocontrol agents, and any toxicological considerations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)


![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)



![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)